N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a triazole ring, and an acetohydrazide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The azomethine (C=N) bond can be reduced to form the corresponding amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the azomethine bond produces amines .
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity. The benzyloxyphenyl group may interact with hydrophobic pockets in proteins, modulating their function. The acetohydrazide moiety can form hydrogen bonds with biological molecules, influencing their stability and activity .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[1-ethyl-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-fluoroaniline
- N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-ethyl-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Uniqueness
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring and the benzyloxyphenyl group makes it particularly versatile for various applications in research and industry .
Properties
Molecular Formula |
C27H27N5O3S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H27N5O3S/c1-3-32-26(22-11-15-23(34-2)16-12-22)30-31-27(32)36-19-25(33)29-28-17-20-9-13-24(14-10-20)35-18-21-7-5-4-6-8-21/h4-17H,3,18-19H2,1-2H3,(H,29,33)/b28-17+ |
InChI Key |
NSYCNMPQHYVUCO-OGLMXYFKSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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